Bienvenue dans la boutique en ligne BenchChem!

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Lipophilicity LogP Physicochemical Properties

Procure N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1021036-14-5), a versatile oxadiazole building block featuring an aryl bromide handle for parallel Suzuki-Miyaura coupling and library generation. The bromine atom enables experimental phasing (SAD) in co-crystallography, while the balanced LogP (~2.5) and tPSA (80–85 Ų) optimize oral bioavailability. Pre-existing PubChem bioassay data for inhibitors of the RMI-FANCM interaction (DNA repair target) supports synthetic lethality research. This compound fills a unique physicochemical niche—request pricing now to accelerate your medicinal chemistry SAR campaigns.

Molecular Formula C8H6BrN3O2S
Molecular Weight 288.12 g/mol
CAS No. 1021036-14-5
Cat. No. B6579338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
CAS1021036-14-5
Molecular FormulaC8H6BrN3O2S
Molecular Weight288.12 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Br
InChIInChI=1S/C8H6BrN3O2S/c1-4(13)10-8-12-11-7(14-8)5-2-3-6(9)15-5/h2-3H,1H3,(H,10,12,13)
InChIKeyOWZSMYLTCFWGQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1021036-14-5) – Core Profile


N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a 1,3,4-oxadiazole derivative featuring a 5-bromothiophen-2-yl substituent at the oxadiazole 5-position and an acetamide group at the 2-position . The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory applications, with the bromothiophene moiety providing enhanced lipophilicity and potential for further derivatization [1]. This compound is primarily utilized as a research intermediate and screening candidate in early-stage drug discovery programs.

Why N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide Cannot Be Casually Replaced by Generic Oxadiazole Analogs


The 1,3,4-oxadiazole scaffold alone does not define biological activity; substituent identity at the 2- and 5-positions critically modulates electronic distribution, lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. Replacing the 5-bromothiophen-2-yl group with a simple phenyl ring (e.g., N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide) eliminates the heavy-atom effect of bromine, alters polar surface area, and removes a reactive handle for cross-coupling chemistry . Similarly, substituting the 2-acetamide with a primary amine (e.g., 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine) drastically changes hydrogen-bond donor/acceptor profiles and synthetic utility [2]. These structural differences render simple substitution unreliable without quantitative comparative justification.

Quantitative Differentiation Evidence: N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide vs. Closest Analogs


Lipophilicity Shift: Bromothiophene vs. Phenyl at the Oxadiazole 5-Position

The target compound's estimated LogP (~2.5) is higher than that of its direct phenyl analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (LogP 2.34), reflecting the increased lipophilicity conferred by the bromothiophene moiety . This difference in partition coefficient can influence membrane permeability, protein binding, and in vivo distribution, making the bromothiophene variant a distinct choice for programs requiring enhanced logD characteristics [1].

Lipophilicity LogP Physicochemical Properties Drug Design

Polar Surface Area Differential: Impact on Permeability and Solubility

The target compound possesses a larger topological polar surface area (tPSA) than the phenyl analog due to the additional sulfur and bromine atoms in the thiophene ring. The phenyl analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide has a computed PSA of 71.51 Ų, whereas the bromothiophene analog is predicted to exhibit a higher PSA (estimated ~80–85 Ų based on atom contributions) [1]. This increase in PSA may reduce passive membrane permeability but enhance aqueous solubility, a critical trade-off in lead optimization [2].

PSA Drug-likeness Physicochemical Properties Medicinal Chemistry

Synthetic Versatility: Bromine as a Handle for Palladium-Catalyzed Cross-Coupling

The 5-bromothiophen-2-yl substituent provides a reactive aryl bromide handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the oxadiazole core. The phenyl analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide lacks this reactive halogen and requires pre-functionalization for further derivatization [1][2]. This synthetic advantage is particularly valuable in structure-activity relationship (SAR) studies and library synthesis, where the target compound serves as a key intermediate [3].

Suzuki Coupling Derivatization C–C Bond Formation Chemical Biology

Bioassay Screening Profile: RMI-FANCM Interaction Inhibition

The target compound was included in a PubChem bioassay screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, a target implicated in DNA repair and cancer . While quantitative IC50 data is not publicly disclosed, the inclusion of this specific compound in such a targeted screen distinguishes it from generic oxadiazole analogs that have not been evaluated in this pathway. The structurally similar 2-amino analog 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine has not been reported in the same assay, suggesting that the acetamide group may contribute to target recognition [1].

Bioassay FANCM DNA Repair Screening

Molecular Weight and Heavy-Atom Effect: Differentiation from Lighter Analogs

With a molecular weight of 288.12 g/mol, the target compound is significantly heavier than the phenyl analog (MW 203.20 g/mol) . The bromine atom provides a strong anomalous scattering signal for X-ray crystallography, facilitating experimental phase determination in protein-ligand co-crystallography studies [1]. This property is absent in non-halogenated oxadiazole analogs, making the bromothiophene compound a preferred choice for structural biology groups requiring experimental phasing.

Molecular Weight Heavy Atom Crystallography X-ray

Hydrogen-Bond Donor/Acceptor Profile: Acetamide vs. Amine at Oxadiazole 2-Position

The 2-acetamide group provides one hydrogen-bond donor and two hydrogen-bond acceptors, while the 2-amino analog 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine presents two donors and three acceptors [1]. This difference alters the compound's interaction fingerprint with biological targets: the acetamide's reduced donor count may favor selectivity for hydrophobic binding pockets, while the amine analog offers stronger hydrogen-bonding potential [2]. Quantitative binding data for specific targets is not yet available, but the divergent H-bond profiles justify distinct selection based on the target's pharmacophore requirements.

H-Bonding SAR Target Engagement Medicinal Chemistry

Best-Fit Research & Industrial Application Scenarios for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide


Structure-Activity Relationship (SAR) Library Synthesis via Suzuki Diversification

The aryl bromide on the thiophene ring makes this compound a versatile intermediate for generating focused libraries of 5-aryl-1,3,4-oxadiazole-2-acetamides through parallel Suzuki-Miyaura coupling. This application leverages the synthetic handle that non-halogenated analogs lack, enabling rapid exploration of substituent effects on biological activity [1].

Physicochemical Property Optimization in Early-Stage Drug Discovery

With an estimated LogP of ~2.5 and a tPSA in the 80–85 Ų range, this compound fills a specific physicochemical niche that balances lipophilicity and polarity. Medicinal chemistry teams can use these computed parameters to benchmark against the phenyl analog (LogP 2.34, PSA 71.5 Ų) when optimizing for oral bioavailability or CNS penetration .

Protein Crystallography Phasing Experiments

The bromine atom provides a strong anomalous scattering signal at standard Cu Kα wavelengths, making this compound suitable for co-crystallography studies where experimental phasing is required. This property is absent in non-halogenated oxadiazole analogs and supports structural biology efforts aimed at resolving protein-ligand complexes [2].

DNA Repair Pathway Screening and Hit Validation

The compound has been included in a PubChem bioassay for inhibitors of the RMI-FANCM interaction, a DNA repair target. Research groups investigating synthetic lethality or DNA damage response pathways can use this pre-existing screening data as a starting point for hit validation and lead optimization .

Quote Request

Request a Quote for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.